(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, also known as EPDI, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. It has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility and poor bioavailability can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for the study of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, including further exploration of its mechanisms of action, the development of more effective delivery methods, and the investigation of its potential for the treatment of other diseases such as cancer and diabetes. Additionally, research into the synthesis of related compounds may lead to the discovery of even more potent therapeutic agents.
Méthodes De Synthèse
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid can be synthesized through a multistep process that involves the condensation of 4-phenyl-3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acidification and recrystallization.
Applications De Recherche Scientifique
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
IUPAC Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-19-16(12-8-4-3-5-9-12)15(18(21)22)13-10-6-7-11-14(13)17(19)20/h3-11,15-16H,2H2,1H3,(H,21,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFOENUILIFRQ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.